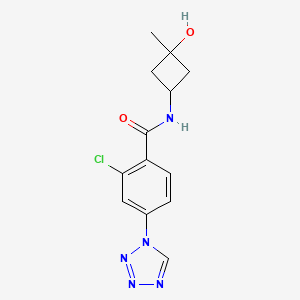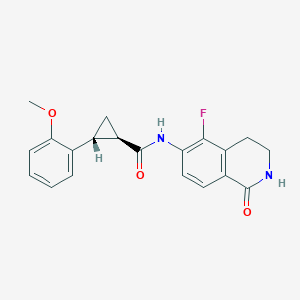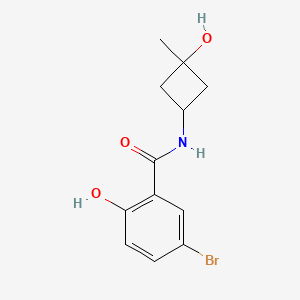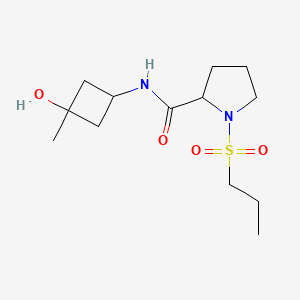
2-chloro-N-(3-hydroxy-3-methylcyclobutyl)-4-(tetrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(3-hydroxy-3-methylcyclobutyl)-4-(tetrazol-1-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(3-hydroxy-3-methylcyclobutyl)-4-(tetrazol-1-yl)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation and tumor growth. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to inhibit the activity of histone deacetylases (HDACs), proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, and to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and to protect against neurotoxicity in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-chloro-N-(3-hydroxy-3-methylcyclobutyl)-4-(tetrazol-1-yl)benzamide in lab experiments is its specificity. This compound has been shown to selectively inhibit the activity of COX-2 and HDACs, which can help researchers to better understand the role of these proteins in various diseases. However, one limitation of using this compound is its solubility. It is poorly soluble in water and must be dissolved in organic solvents, which can limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research on 2-chloro-N-(3-hydroxy-3-methylcyclobutyl)-4-(tetrazol-1-yl)benzamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has shown promise as a treatment for inflammatory diseases such as arthritis and as a potential anticancer agent. Further research is needed to fully understand the mechanism of action of this compound and to determine its efficacy and safety in humans.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(3-hydroxy-3-methylcyclobutyl)-4-(tetrazol-1-yl)benzamide involves a multi-step process. The starting material is 2-chloro-4-aminobenzamide, which is reacted with cyclobutanone in the presence of sodium hydride to form 2-chloro-N-(3-hydroxy-3-methylcyclobutyl)-4-aminobenzamide. This intermediate is then reacted with sodium azide and copper (II) sulfate to form this compound.
Applications De Recherche Scientifique
2-chloro-N-(3-hydroxy-3-methylcyclobutyl)-4-(tetrazol-1-yl)benzamide has been studied for its potential as a therapeutic agent in various diseases. One study found that this compound has anti-inflammatory properties and can reduce inflammation in animal models of arthritis. Another study found that it has antitumor activity and can inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-chloro-N-(3-hydroxy-3-methylcyclobutyl)-4-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5O2/c1-13(21)5-8(6-13)16-12(20)10-3-2-9(4-11(10)14)19-7-15-17-18-19/h2-4,7-8,21H,5-6H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBGBBHBWCBRLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)NC(=O)C2=C(C=C(C=C2)N3C=NN=N3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2R)-1-[2-(1,3-dimethylpyrazol-4-yl)pyrrolidin-1-yl]-2-methoxy-2-phenylethanone](/img/structure/B7337972.png)
![(2R)-2-methoxy-1-[2-[5-[(2R)-oxolan-2-yl]-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-2-phenylethanone](/img/structure/B7337981.png)
![2-amino-5-chloro-N-[(1S)-2,2-dimethylcyclopropyl]-3-fluorobenzamide](/img/structure/B7337987.png)

![3-chloro-5-[(3R)-3-fluoropyrrolidin-1-yl]sulfonyl-4-methylbenzoic acid](/img/structure/B7338003.png)
![3-methyl-4-[[(1R,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]sulfonyl]benzoic acid](/img/structure/B7338007.png)
![2-[1-[(1R,2S)-2-[(2,2-difluoro-1,3-benzodioxol-4-yl)methylamino]cyclohexyl]triazol-4-yl]propan-2-ol](/img/structure/B7338011.png)
![(3aS,6aR)-2-[(3-methyloxetan-3-yl)methylcarbamoyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B7338020.png)
![5-[(3S,4R)-3-carbamoyl-4-phenylpyrrolidin-1-yl]sulfonylthiophene-3-carboxylic acid](/img/structure/B7338030.png)
![3-[3-(4-Methylpyrazol-1-yl)propanoylamino]cyclobutane-1-carboxylic acid](/img/structure/B7338031.png)




